4,4-Dimethyl-delta(8)-cholestenol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4,4-Dimethyl-delta(8)-cholestenol, also known as this compound, is a useful research compound. Its molecular formula is C29H50O and its molecular weight is 414.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Chemical Properties and Structure

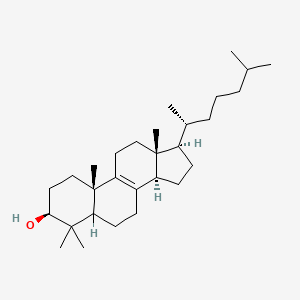

Chemical Structure:

- IUPAC Name: (3S,5R,10S,13R,14R,17R)-4,4,10,13-tetramethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,5,6,7,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol

- Molecular Formula: C29H50O

- Molecular Weight: 414.7 g/mol

The compound is characterized by two methyl groups at the 4th position of the cholest-8-en-3beta-ol structure. This unique configuration influences its biological interactions and reactivity.

Chemistry

In the field of chemistry, 4,4-Dimethyl-delta(8)-cholestenol serves as a model compound for studying sterol chemistry and reactions. Its distinct methylation pattern allows researchers to investigate the chemical properties and reactivity of sterols under various conditions.

Key Reactions:

- Oxidation: Can be oxidized to form various oxysterols.

- Reduction: Reduction reactions can convert it to more saturated sterol derivatives.

- Substitution: Methyl groups at the 4th position can be substituted with other functional groups.

Biology

In biological research, this compound is recognized as a metabolite in mice and plays a crucial role in cholesterol metabolism. It is involved in the biosynthesis of cholesterol through pathways catalyzed by enzymes such as TM7SF2 (Transmembrane 7 Superfamily Member 2).

Biological Functions:

- Cholesterol Metabolism: It acts as an intermediate in cholesterol synthesis and has been linked to metabolic disorders like familial hypercholesterolemia.

- Cytotoxic Effects: Similar sterols have shown cytotoxic properties against cancer cells. For instance, research on bioactive compounds from Aspergillus flavus demonstrated potential anti-cancer effects in breast cancer models.

Medicine

Research into the therapeutic effects of this compound is ongoing. Its role in cholesterol metabolism makes it a candidate for studies related to cardiovascular diseases and metabolic syndromes.

Potential Therapeutic Applications:

- Investigating its effects on cholesterol levels and metabolic health.

- Exploring its cytotoxic properties for cancer treatment.

Industry

While not widely used industrially due to its specialized nature, this compound serves as a reference in the development of sterol-based products. Its unique properties make it valuable for research applications in various industries related to pharmaceuticals and biochemistry.

Comparative Analysis with Related Compounds

| Compound | Key Characteristics | Biological Activity |

|---|---|---|

| Cholesterol | Primary sterol; essential for membrane structure | Precursor for steroid hormones |

| Lanosterol | Key intermediate in cholesterol biosynthesis | Involved in cellular signaling |

| Desmosterol | Intermediate lacking additional methyl groups | Similar metabolic pathways but different effects |

Case Studies

-

Cholesterol Biosynthesis Study:

A study demonstrated that this compound is not an intermediate in the conversion of cholest-8(14)-enol into cholest-7-enol and cholesterol but plays a significant role when present during biosynthesis processes involving rat liver microsomal fractions . -

Cytotoxicity Research:

A study highlighted that sterols similar to this compound exhibit cytotoxic properties against cancer cells. The potential of these compounds was explored through experiments involving Aspergillus flavus, showing promising results for future cancer therapies .

特性

CAS番号 |

7240-15-5 |

|---|---|

分子式 |

C29H50O |

分子量 |

414.7 g/mol |

IUPAC名 |

(3S,10S,13R,14R,17R)-4,4,10,13-tetramethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,5,6,7,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C29H50O/c1-19(2)9-8-10-20(3)22-12-13-23-21-11-14-25-27(4,5)26(30)16-18-29(25,7)24(21)15-17-28(22,23)6/h19-20,22-23,25-26,30H,8-18H2,1-7H3/t20-,22-,23+,25?,26+,28-,29-/m1/s1 |

InChIキー |

FYHRVINOXYETMN-LCHSQBAESA-N |

SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C |

異性体SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CCC3=C2CCC4[C@@]3(CC[C@@H](C4(C)C)O)C)C |

正規SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C |

同義語 |

4,4-dimethyl-5 alpha-cholest-8-en-3 beta-ol 4,4-dimethyl-delta(8)-cholestenol 4,4-dimethyl-delta(8)-cholestenol, (3beta,5alpha)-isome |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。